(R)-1-Boc-2-cyanopyrrolidine
Overview
Description
®-1-Boc-2-cyanopyrrolidine is a chiral compound widely used in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a cyano group attached to the second carbon atom. This compound is particularly valuable in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-cyanopyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with ®-2-pyrrolidone.
Protection: The nitrogen atom of ®-2-pyrrolidone is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Cyanation: The protected intermediate is then subjected to cyanation using reagents like sodium cyanide or potassium cyanide under appropriate conditions to introduce the cyano group at the second carbon atom.
Industrial Production Methods: In an industrial setting, the production of ®-1-Boc-2-cyanopyrrolidine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: ®-1-Boc-2-cyanopyrrolidine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alcohols.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: ®-1-Boc-2-aminopyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-1-Boc-2-cyanopyrrolidine has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-Boc-2-cyanopyrrolidine is primarily related to its reactivity and ability to participate in various chemical reactions. The Boc protecting group provides stability, allowing the compound to undergo selective reactions at the cyano group. The cyano group can be transformed into various functional groups, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
- ®-1-Boc-2-aminopyrrolidine
- ®-1-Boc-2-hydroxypyrrolidine
- ®-1-Boc-2-methylpyrrolidine
Comparison:
®-1-Boc-2-aminopyrrolidine: This compound is similar in structure but has an amine group instead of a cyano group. It is used in similar applications but offers different reactivity.
®-1-Boc-2-hydroxypyrrolidine: This compound has a hydroxyl group, making it more hydrophilic and reactive in different types of reactions.
®-1-Boc-2-methylpyrrolidine: This compound has a methyl group, which affects its steric properties and reactivity compared to the cyano group in ®-1-Boc-2-cyanopyrrolidine.
®-1-Boc-2-cyanopyrrolidine stands out due to its unique combination of stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMSZBHMBCNYNO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373538 | |
Record name | (R)-1-Boc-2-cyanopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228244-20-0 | |
Record name | (R)-1-Boc-2-cyanopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 228244-20-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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